(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride
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Overview
Description
(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorobenzyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3,4-Dichlorobenzyl Group: This step involves the substitution of the piperidine ring with a 3,4-dichlorobenzyl group, often using a nucleophilic substitution reaction.
Addition of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride
- (1-(3,4-Difluorobenzyl)piperidin-4-yl)methanamine hydrochloride
- (1-(3,4-Dimethoxybenzyl)piperidin-4-yl)methanamine hydrochloride
Uniqueness
(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-2-1-11(7-13(12)15)9-17-5-3-10(8-16)4-6-17;/h1-2,7,10H,3-6,8-9,16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGZHIGTEFYLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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